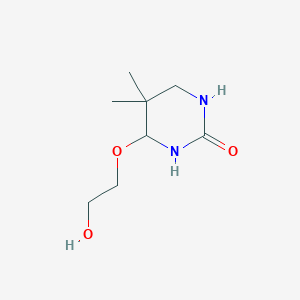

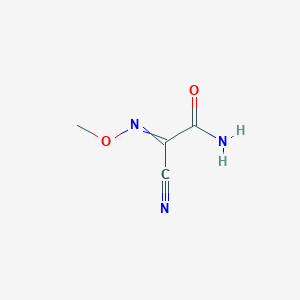

2-Methoxyimino-2-cyanoacetamide

Descripción general

Descripción

It is widely used in agriculture to protect crops from fungal infections, particularly those caused by Peronosporales, including Peronospora, Phytophthora, and Plasmopara species . The compound is known for its protective and curative actions, making it a valuable tool in the management of plant diseases .

Métodos De Preparación

The synthesis of 2-Methoxyimino-2-cyanoacetamide can be achieved through various methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Another method includes the methylation of 2-cyano-N’[(ethylamino)-carbonyl]-2-hydroxyimino) acetamide . Industrial production often involves the use of phosphoryl chloride and toluene as solvents, with the reaction mixture being stirred until complete dissolution .

Análisis De Reacciones Químicas

2-Methoxyimino-2-cyanoacetamide undergoes various chemical reactions, including:

Oxidation and Reduction:

Substitution Reactions: It can undergo substitution reactions, particularly with phenacyl bromide in boiling ethanol using triethylamine as a catalyst, leading to the formation of pyrrole derivatives.

Condensation Reactions: The active hydrogen on C-2 allows for condensation reactions, forming various heterocyclic compounds.

Aplicaciones Científicas De Investigación

2-Methoxyimino-2-cyanoacetamide has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-Methoxyimino-2-cyanoacetamide involves its ability to inhibit sporulation and exhibit local systemic activity . It disrupts the normal metabolic processes of fungi, leading to their death. The exact molecular targets and pathways are not fully elucidated, but its effectiveness in controlling fungal infections is well-documented .

Comparación Con Compuestos Similares

2-Methoxyimino-2-cyanoacetamide is unique due to its dual protective and curative actions. Similar compounds include:

2-Cyanoacetamide: Used in the synthesis of heterocyclic compounds but lacks the fungicidal properties of this compound.

N-[(ethylamino)carbonyl]-2-(methoxyimino)acetamide: Shares structural similarities but differs in its specific applications and effectiveness.

Propiedades

Número CAS |

60860-24-4 |

|---|---|

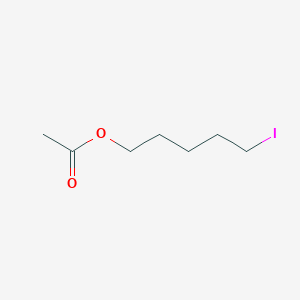

Fórmula molecular |

C4H5N3O2 |

Peso molecular |

127.10 g/mol |

Nombre IUPAC |

2-amino-N-methoxy-2-oxoethanimidoyl cyanide |

InChI |

InChI=1S/C4H5N3O2/c1-9-7-3(2-5)4(6)8/h1H3,(H2,6,8) |

Clave InChI |

ORQGCZICHIRLTG-UHFFFAOYSA-N |

SMILES canónico |

CON=C(C#N)C(=O)N |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-Dioxabicyclo[3.1.0]hexan-2-one,4,4-dimethyl-](/img/structure/B8655465.png)

![tert-butyl N-[4-(hydroxymethyl)pyrimidin-2-yl]carbamate](/img/structure/B8655505.png)

![5-Acetyl-2-aminothieno[3,2-b]thiophene-3-carbonitrile](/img/structure/B8655506.png)